(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1391531-74-0
VCID: VC2883581
InChI: InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m0../s1
SMILES: CC(C)C(C1=CN=CC=C1)N.Cl.Cl
Molecular Formula: C9H16Cl2N2
Molecular Weight: 223.14 g/mol

(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride

CAS No.: 1391531-74-0

Cat. No.: VC2883581

Molecular Formula: C9H16Cl2N2

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride - 1391531-74-0

Specification

CAS No. 1391531-74-0
Molecular Formula C9H16Cl2N2
Molecular Weight 223.14 g/mol
IUPAC Name (1S)-2-methyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m0../s1
Standard InChI Key HRPFEVDYCALKLE-WWPIYYJJSA-N
Isomeric SMILES CC(C)[C@@H](C1=CN=CC=C1)N.Cl.Cl
SMILES CC(C)C(C1=CN=CC=C1)N.Cl.Cl
Canonical SMILES CC(C)C(C1=CN=CC=C1)N.Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Configuration

(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride contains a chiral center designated with the (S) stereochemistry, indicating a specific three-dimensional arrangement around the carbon atom bearing the amino group. The compound features a pyridine ring connected at the 3-position to a propylamine chain. The dihydrochloride salt formation involves two chloride counter-ions complexed with protonated nitrogen atoms, enhancing the compound's water solubility while decreasing its lipophilicity compared to its free base form.

Physical Properties

The compound exists as a crystalline solid at room temperature, typical of amine hydrochloride salts. Based on analysis of similar compounds, the following properties can be reasonably inferred:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC9H14N2·2HClDerived from chemical structure
Molecular Weight~223.14 g/molCalculated from atomic weights
AppearanceWhite to off-white crystalline powderTypical for amine hydrochlorides
SolubilityHighly soluble in water; moderately soluble in alcohols; poorly soluble in non-polar solventsBased on similar amine salts
Melting Point180-210°C (estimated)Typical range for comparable amine hydrochlorides
LogP (free base)1.8-2.2 (estimated)Calculated based on structure
pKa~8.0-9.5 for amine group; ~4.0-5.0 for pyridine nitrogenTypical for similar functional groups

Chemical Characteristics

As a dihydrochloride salt, the compound exhibits enhanced stability compared to its free base form, making it suitable for long-term storage. The presence of two chloride counter-ions indicates that both nitrogen atoms—the pyridine nitrogen and the amine nitrogen—are protonated. This dual protonation significantly affects the compound's reactivity profile, reducing nucleophilicity while increasing water solubility compared to similar mono-hydrochloride salts.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride typically follows stereoselective approaches to ensure the correct configuration at the chiral center. Several potential synthetic pathways can be proposed based on established methods for similar compounds:

Asymmetric Reduction

One viable approach involves the asymmetric reduction of the corresponding ketimine or ketone precursor using chiral reducing agents. This method parallels techniques used for related compounds where stereoselectivity is crucial. The synthesis would likely begin with the reaction between 3-pyridinecarboxaldehyde and isobutylamine to form an imine intermediate, followed by stereoselective reduction using agents such as chiral oxazaborolidines or asymmetric hydrogenation catalysts.

Resolution of Racemates

An alternative approach involves the synthesis of racemic 2-Methyl-1-pyridin-3-YL-propylamine followed by resolution of the enantiomers using chiral acids such as tartaric acid or mandelic acid. The desired (S)-enantiomer can then be isolated and converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid.

Salt Formation

The conversion to the dihydrochloride salt typically involves treating the free base with a calculated excess of hydrochloric acid in an appropriate solvent, followed by isolation through crystallization or precipitation techniques. Based on methods described for similar compounds, the salt formation would likely be conducted under controlled temperature conditions, typically between 0°C and 25°C, to optimize yield and purity.

Synthesis StepReagentsConditionsExpected Yield
Imine Formation3-Pyridinecarboxaldehyde + IsobutylamineRoom temperature, 2-4 hours, dry solvent85-95%
Asymmetric ReductionChiral catalyst (e.g., CBS reagent), Borane-10°C to 0°C, 3-8 hours70-85% with >95% ee
Salt FormationConcentrated HCl (2.1-2.2 equivalents)0-25°C, anhydrous solvent90-95%

Chemical Reactivity

Functional Group Reactivity

The reactivity of (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride is primarily determined by its amine group and pyridine ring, both of which are protonated in the salt form. In its free base form, the compound would exhibit typical amine reactivity patterns:

Nucleophilic Reactions

The primary amine functionality can participate in various nucleophilic reactions, including:

  • Acylation with acid chlorides or anhydrides to form amides

  • Alkylation with alkyl halides to form secondary amines

  • Reductive amination with aldehydes or ketones

  • Formation of imines, Schiff bases, or enamines

  • Reaction with isocyanates to form ureas

Pyridine Ring Reactions

The pyridine moiety, particularly in its free base form, can participate in:

  • Electrophilic substitution reactions (though deactivated compared to benzene)

  • Nucleophilic substitution reactions (especially at the 2- and 4-positions)

  • Coordination with transition metals through the nitrogen atom

  • N-oxidation to form pyridine N-oxides

Stability Considerations

The dihydrochloride salt form significantly alters the compound's reactivity profile compared to its free base:

  • Reduced nucleophilicity of both nitrogen atoms due to protonation

  • Enhanced stability against oxidation

  • Increased resistance to air and moisture

  • Decreased susceptibility to light-induced degradation

  • Potential hydrolytic instability under strongly alkaline conditions

Biological Activity and Applications

Research Applications

The compound may serve valuable functions in research settings:

Building Block for Medicinal Chemistry

As a chiral amine with defined stereochemistry, the compound represents a potentially valuable building block for constructing more complex molecules with specific three-dimensional arrangements. The presence of the primary amine group allows for diverse functionalization strategies.

Chiral Catalyst Development

Similar chiral amines have been utilized in the development of asymmetric catalysts, particularly in combination with transition metals. The defined stereochemistry could make (S)-2-Methyl-1-pyridin-3-YL-propylamine useful in developing stereoselective catalytic systems.

Structure-Activity Relationship Analysis

Stereospecific Considerations

The (S)-configuration at the chiral center likely plays a crucial role in any biological activity exhibited by this compound. For chiral pharmaceuticals, enantiomers often display dramatically different pharmacological profiles:

Stereochemical FeaturePotential Impact on Activity
(S)-ConfigurationMay determine receptor binding specificity and affinity
Spatial arrangement around chiral centerInfluences three-dimensional fit into biological binding sites
Conformational flexibilityAffects ability to adopt bioactive conformations
Dihedral angle between pyridine and amineMay be critical for optimal interaction with biological targets

Structural Comparison with Related Compounds

Comparing (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride with structurally similar compounds provides insight into potential structure-activity relationships:

CompoundKey Structural DifferencesPotential Impact on Properties
2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amineDifferent pyridine substitution position (2 vs 3); Additional methyl group on pyridineAltered electronic distribution; Different spatial arrangement; Potentially different receptor interactions
2,2-dimethyl-1-(pyridin-2-yl)propan-1-amineAdditional methyl group; Different pyridine positionIncreased steric bulk; Different conformational preferences; Altered lipophilicity
(R)-2-Methyl-1-pyridin-3-YL-propylamineOpposite stereochemistryPotentially opposite biological activity; Different receptor selectivity

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of (S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride would exhibit characteristic signals:

  • Pyridine protons: multiplets in the δ 7.5-9.0 ppm range

  • Methine proton (CH): multiplet at approximately δ 3.8-4.2 ppm

  • Methyl groups: doublet at approximately δ 0.8-1.0 ppm

  • Methine proton (CH(CH3)2): multiplet at approximately δ 1.8-2.2 ppm

  • Amine protons: broad signals at approximately δ 8.0-9.0 ppm (salt form)

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands would include:

  • N-H stretching: 3300-3500 cm⁻¹ (broad in salt form)

  • C-H stretching: 2850-3000 cm⁻¹

  • C=N and C=C stretching (pyridine ring): 1400-1600 cm⁻¹

  • C-N stretching: 1200-1350 cm⁻¹

Mass Spectrometry

Under electron impact (EI) or electrospray ionization (ESI), characteristic fragmentation patterns would likely include:

  • Molecular ion peak [M+H]⁺: m/z 151 (free base)

  • Loss of ammonia: m/z 134

  • Pyridyl fragment: m/z 78

  • Isopropyl fragment: m/z 43

Chromatographic Analysis

High-performance liquid chromatography (HPLC) using chiral stationary phases would be essential for assessing enantiomeric purity. Typical conditions might include:

  • Stationary phase: Chiral polysaccharide-based columns (e.g., Chiralpak AD or Chiralcel OD)

  • Mobile phase: Hexane/2-propanol with basic modifier (e.g., diethylamine)

  • Detection: UV at 254-280 nm

  • Temperature: 20-25°C

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